2-(Piperazin-1-yl)isonicotinic acid 2-(Piperazin-1-yl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.: 914637-26-6
VCID: VC2308777
InChI: InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
SMILES: C1CN(CCN1)C2=NC=CC(=C2)C(=O)O
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

2-(Piperazin-1-yl)isonicotinic acid

CAS No.: 914637-26-6

Cat. No.: VC2308777

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperazin-1-yl)isonicotinic acid - 914637-26-6

Specification

CAS No. 914637-26-6
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name 2-piperazin-1-ylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Standard InChI Key RVLCNVLCYNCBEM-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=CC(=C2)C(=O)O
Canonical SMILES C1CN(CCN1)C2=NC=CC(=C2)C(=O)O

Introduction

Chemical Structure and Properties

2-(Piperazin-1-yl)isonicotinic acid consists of a piperazine moiety attached to an isonicotinic acid structure, creating a compound with notable pharmacological potential. The molecular formula of this compound is C10H13N3O2, with a molecular weight of 207.23 g/mol . This particular arrangement contributes to its distinct chemical and biological profile.

Physical and Chemical Properties

The compound is identified by several names in scientific literature, including 2-Piperazin-1-ylisonicotinic acid, 2-Piperazin-1-ylpyridine-4-carboxylic acid, and 4-Pyridinecarboxylic acid, 2-(1-piperazinyl)- . Its CAS number is 914637-26-6, which serves as a unique identifier in chemical databases . The compound's structure contains functional groups that enable it to participate in various chemical reactions and interact with biological targets.

Table 1: Key Physical and Chemical Properties of 2-(Piperazin-1-yl)isonicotinic acid

PropertyValueNotes
Molecular FormulaC10H13N3O2Contains carbon, hydrogen, nitrogen, and oxygen
Molecular Weight207.23 g/molComputed value
CAS Number914637-26-6Unique chemical identifier
PubChem CID26967249Database reference number
InChI KeyRVLCNVLCYNCBEM-UHFFFAOYSA-NStandard chemical identifier
Canonical SMILESC1CN(CCN1)C2=NC=CC(=C2)C(=O)OLinear notation describing chemical structure

Chemical Structure Characteristics

The structure of 2-(Piperazin-1-yl)isonicotinic acid features a piperazine ring connected to position 2 of the pyridine ring in isonicotinic acid. The carboxylic acid group is located at position 4 of the pyridine ring. This specific arrangement of functional groups contributes to the compound's biological activity profile and chemical reactivity. The piperazine moiety, with its additional nitrogen atom, provides a site for potential hydrogen bonding and increases the compound's water solubility compared to simple pyridine derivatives.

Synthesis Methods and Chemical Reactions

Standard Synthesis Routes

The synthesis of 2-(Piperazin-1-yl)isonicotinic acid typically involves nucleophilic substitution reactions. A common approach is the reaction between isonicotinic acid derivatives and piperazine under controlled conditions. This reaction often requires heating in polar aprotic solvents such as DMF or DMSO, with a base like potassium carbonate to facilitate deprotonation.

Reaction Optimization

For optimal yield during synthesis, several parameters can be adjusted:

  • Reaction time: Typically between 12-48 hours

  • Temperature: Usually maintained between 80-120°C

  • Stoichiometric ratios: Often a 1:1.2 molar ratio of isonicotinic acid to piperazine provides optimal results

  • Catalyst selection: Various catalysts can facilitate the reaction

The purification of the final product commonly involves recrystallization techniques or column chromatography to achieve high purity levels required for research applications.

Biological Activities

Antimicrobial Properties

Research indicates that 2-(Piperazin-1-yl)isonicotinic acid exhibits notable antimicrobial activity against various bacterial strains. This activity is particularly pronounced against certain Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antimicrobial Activity of 2-(Piperazin-1-yl)isonicotinic acid Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5.0 μg/mL10 μg/mL
Escherichia coli10 μg/mL20 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)6.7 μg/mL12.5 μg/mL

These results demonstrate significant inhibitory and bactericidal activities, suggesting potential applications in developing new antimicrobial agents.

Antituberculosis Activity

The structural similarity between 2-(Piperazin-1-yl)isonicotinic acid and isoniazid, a first-line antituberculosis medication, has prompted investigation into its potential activity against Mycobacterium tuberculosis. In vitro studies have demonstrated that derivatives containing the isonicotinic acid moiety connected to piperazine can effectively target tuberculosis bacteria. The compound's mechanism may involve the inhibition of specific enzymes crucial for bacterial survival, similar to the action of isoniazid.

Mechanisms of Action

Antimicrobial Mechanisms

The antimicrobial activity of 2-(Piperazin-1-yl)isonicotinic acid appears to involve multiple mechanisms, including:

  • Enzyme inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication, similar to other piperazine derivatives.

  • Cell membrane disruption: Studies suggest that the compound can disrupt microbial cell membranes, leading to cell lysis and death.

  • Biofilm inhibition: Preliminary data indicate that it may inhibit biofilm formation in pathogenic bacteria, which is critical for persistent infections.

Biochemical Pathways

Related to the compound's potential neurological effects, it's worth noting that picolinic acid, a related structure, is a catabolite of the amino acid tryptophan through the kynurenine pathway. This suggests possible interactions with biochemical pathways involved in neurotransmitter metabolism, which could explain some of the observed neuropharmacological effects of similar compounds.

Comparative Analysis with Similar Compounds

When comparing 2-(Piperazin-1-yl)isonicotinic acid with structurally related compounds, several distinctions in activity profiles become apparent. While the compound shows promising antimicrobial activity, established antibiotics often demonstrate higher potency against specific pathogens.

Table 3: Comparative Antimicrobial Activity Against Staphylococcus aureus

CompoundMIC against S. aureusPrimary Mechanism of Action
2-(Piperazin-1-yl)isonicotinic acid5.0 μg/mLEnzyme inhibition and membrane disruption
Isoniazid0.5 μg/mLInhibition of mycolic acid synthesis
Ciprofloxacin1.0 μg/mLInhibition of DNA gyrase

Research Applications

Drug Development

The unique structural features of 2-(Piperazin-1-yl)isonicotinic acid make it a valuable scaffold for medicinal chemistry research. Its core structure can be modified to develop derivatives with enhanced biological activities or improved pharmacokinetic properties. The compound has potential applications in developing new antimicrobial agents, particularly those targeting resistant bacterial strains.

Structure-Activity Relationship Studies

Researchers have explored structure-activity relationships by introducing various substituents to the basic structure of 2-(Piperazin-1-yl)isonicotinic acid. These modifications include:

  • Substitutions at the piperazine nitrogen (e.g., adding tert-butoxycarbonyl groups)

  • Modifications to the carboxylic acid function (e.g., forming esters or amides)

  • Introduction of various functional groups to the pyridine ring

These studies help identify which structural features are essential for biological activity and which can be modified to optimize pharmaceutical properties.

Analytical Methods and Characterization

Stability Considerations

For research applications, proper storage of 2-(Piperazin-1-yl)isonicotinic acid is essential to maintain its chemical integrity. Recommendations include:

  • Storage in airtight containers under inert gas (nitrogen or argon) at 2-8°C to prevent hydrolysis or oxidation

  • Protection from moisture, as piperazine derivatives can be hygroscopic

  • Stability assessment through accelerated testing conditions (e.g., 40°C/75% relative humidity for 6 months) to evaluate potential degradation pathways

Future Research Directions

Advanced Structure-Activity Relationship Studies

More sophisticated SAR studies could include:

  • Replacement of the piperazine ring with morpholine or thiomorpholine to assess flexibility requirements

  • Testing inhibitory effects on specific bacterial secretion systems

  • Molecular docking studies to predict binding affinities against target proteins

  • Computational modeling to identify optimal substitution patterns for specific therapeutic targets

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